2-Amino-2-T-butylpropanoic acid hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-T-butylpropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the use of tert-butylamine and alpha-bromo-isobutyric acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-T-butylpropanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-T-butylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amino acids, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry and Organic Synthesis

2-Amino-2-T-butylpropanoic acid hydrochloride serves as a versatile building block in organic synthesis. Its structural properties allow it to be incorporated into more complex molecules, facilitating the development of new compounds with potential therapeutic applications .

Biological Research

The compound has been studied for its role in amino acid metabolism and enzyme interactions. It has shown promise in modulating enzyme activity, which is crucial for various biochemical pathways. Notably, it has been utilized in studies exploring its effects on reactive oxygen species (ROS) levels in neuronal cell cultures, indicating potential neuroprotective properties .

Pharmaceutical Applications

Research indicates that 2-Amino-2-T-butylpropanoic acid hydrochloride may have applications in treating neurodegenerative diseases, such as Alzheimer's disease. In combination therapies, it has been shown to enhance cognitive function and mitigate inflammation associated with amyloid-beta peptide aggregation .

Data Tables

Case Study 1: Neuroprotective Effects

In vitro studies demonstrated that 2-Amino-2-T-butylpropanoic acid hydrochloride significantly lowered ROS levels in neuronal cell cultures exposed to oxidative stress. This suggests its potential as an antioxidant agent that could protect neurons from damage associated with neurodegenerative diseases.

Case Study 2: Alzheimer's Disease Treatment

A study explored the effects of this compound in combination therapies for Alzheimer's disease. The results indicated improved cognitive function and reduced inflammatory responses in animal models treated with this compound alongside other therapeutic agents . The mechanisms involved include modulation of amyloid-beta peptide aggregation and tau protein phosphorylation, which are critical factors in the pathology of Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-T-butylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-methylpropanoic acid hydrochloride

- 2-Amino-2-ethylpropanoic acid hydrochloride

- 2-Amino-2-phenylpropanoic acid hydrochloride

Uniqueness

2-Amino-2-T-butylpropanoic acid hydrochloride is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and useful in specific research applications .

Actividad Biológica

2-Amino-2-T-butylpropanoic acid hydrochloride (also known as T-butyl alanine) is a compound with significant biological activity, particularly in the context of neuropharmacology and metabolic pathways. This article explores its biological properties, mechanisms of action, and relevant case studies.

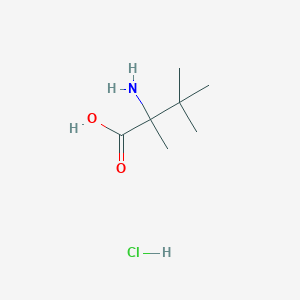

2-Amino-2-T-butylpropanoic acid HCl is characterized by its amino group and branched alkyl chain, which influence its solubility and interaction with biological systems. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an amino acid analog. It is believed to interact with various neurotransmitter systems and metabolic pathways:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as glutamate and GABA, potentially impacting synaptic transmission and neuroplasticity.

- Metabolic Pathways : It may play a role in amino acid metabolism, affecting protein synthesis and energy production.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal apoptosis and inflammation:

- Case Study 1 : In a study involving transgenic mice modeling Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress:

- Case Study 2 : In vitro studies revealed that this compound significantly lowered reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

| Study | Objective | Findings |

|---|---|---|

| Study A | Neuroprotective effects in Alzheimer's model | Reduced plaque formation, improved cognition |

| Study B | Antioxidant activity | Decreased ROS levels in neuronal cultures |

| Study C | Metabolic impact on amino acid pathways | Enhanced protein synthesis rates |

Propiedades

IUPAC Name |

2-amino-2,3,3-trimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCUDOXXKKKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.